molecular formula C16H10FN5O B13098303 5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 921627-84-1

5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13098303
CAS No.: 921627-84-1
M. Wt: 307.28 g/mol
InChI Key: KGRRABJQIHKZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine

Uniqueness

5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyridin-4-yloxy moiety.

Properties

CAS No.

921627-84-1

Molecular Formula

C16H10FN5O

Molecular Weight

307.28 g/mol

IUPAC Name

5-(3-fluorophenyl)-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H10FN5O/c17-12-3-1-2-11(8-12)14-9-15(22-16(21-14)19-10-20-22)23-13-4-6-18-7-5-13/h1-10H

InChI Key

KGRRABJQIHKZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.